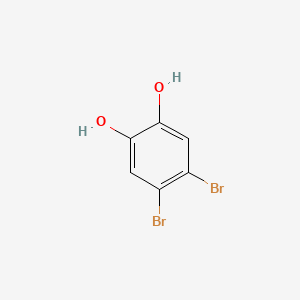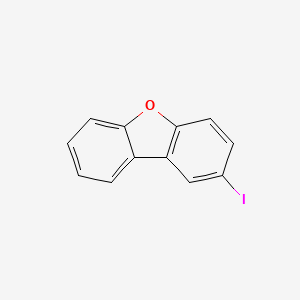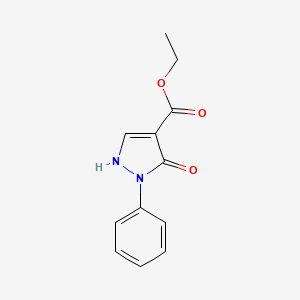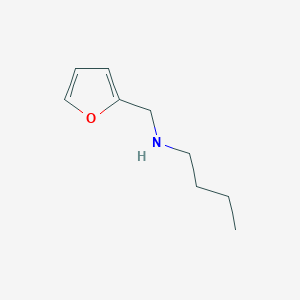
N-(呋喃-2-基甲基)丁烷-1-胺
描述
N-(furan-2-ylmethyl)butan-1-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butan-1-amine moiety. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
科学研究应用
N-(furan-2-ylmethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
N-(furan-2-ylmethyl)butan-1-amine, also known as butyl[(furan-2-yl)methyl]amine, is a complex organic compound. Furan derivatives are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Furan derivatives are known to have various biological activities, including antibacterial, antifungal, and antiviral activities .
生化分析
Biochemical Properties
N-(furan-2-ylmethyl)butan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine . The interaction between N-(furan-2-ylmethyl)butan-1-amine and monoamine oxidase results in the inhibition of the enzyme, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects on neurological disorders.
Cellular Effects
N-(furan-2-ylmethyl)butan-1-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the levels of neurotransmitters in neuronal cells, which can impact cell signaling and communication . Additionally, N-(furan-2-ylmethyl)butan-1-amine has been found to alter gene expression related to neurotransmitter synthesis and degradation, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of N-(furan-2-ylmethyl)butan-1-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters, which can enhance cognitive function and mood. Additionally, N-(furan-2-ylmethyl)butan-1-amine has been shown to influence gene expression by modulating transcription factors involved in neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)butan-1-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that N-(furan-2-ylmethyl)butan-1-amine can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and increased levels of neurotransmitters. These effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)butan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, N-(furan-2-ylmethyl)butan-1-amine can exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
N-(furan-2-ylmethyl)butan-1-amine is involved in metabolic pathways related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as monoamine oxidase, which plays a crucial role in the breakdown of monoamines . By inhibiting monoamine oxidase, N-(furan-2-ylmethyl)butan-1-amine increases the levels of neurotransmitters, thereby influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(furan-2-ylmethyl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with monoamine transporters, which facilitate its uptake into neuronal cells . Once inside the cells, N-(furan-2-ylmethyl)butan-1-amine can accumulate in specific regions, influencing its localization and activity. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
N-(furan-2-ylmethyl)butan-1-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the mitochondria, where it interacts with monoamine oxidase . This localization is essential for its inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels. Additionally, N-(furan-2-ylmethyl)butan-1-amine may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of furfurylamine with butanal under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
In an industrial setting, the production of N-(furan-2-ylmethyl)butan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency. This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields.
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: N-substituted butan-1-amine derivatives
相似化合物的比较
N-(furan-2-ylmethyl)butan-1-amine can be compared to other furan-containing amines, such as:
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a carboxamide group instead of an amine.
N-(furan-2-ylmethyl)furan-2-carboxylate: Contains an ester group instead of an amine.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Features a propargylamine moiety.
The uniqueness of N-(furan-2-ylmethyl)butan-1-amine lies in its specific combination of the furan ring and butan-1-amine moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(furan-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACOWCYJXGWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008023 | |
| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88230-53-9 | |
| Record name | NSC97531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
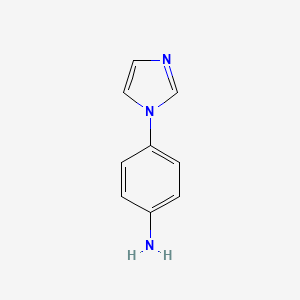
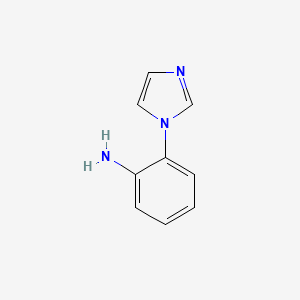
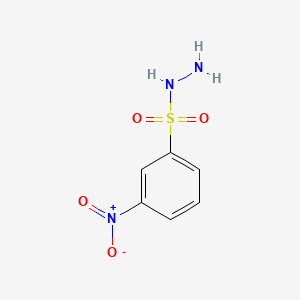


![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
